1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline is a chemical compound characterized by its unique structure, which includes an isoquinoline core and a 2-oxazoline moiety. The molecular formula of this compound is C16H18N2O, with a molecular weight of approximately 254.3 g/mol. It is identified by the CAS Number 1402851-52-8 and has a PubChem CID of 71474923 . The compound appears as a white to light yellow powder and exhibits a boiling point of approximately 410.8 °C .
The presence of the oxazole ring and the isoquinoline group suggests potential for (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole to be investigated for its biological activity. Oxazoles are a class of heterocyclic compounds known for their diverse biological properties, including anti-cancer and anti-bacterial activities . Isoquinolines are another important class of heterocycles found in many natural products with various pharmacological applications . Further research would be needed to determine if (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole exhibits any specific biological activities of interest.
The presence of a chiral center (S) in the molecule makes (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole a potentially valuable chiral building block for organic synthesis. Chiral building blocks are essential components for the synthesis of enantiopure drugs and other molecules where chirality plays a crucial role . Research could explore the use of (S)-4-(tert-Butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole as a starting material for the synthesis of more complex chiral molecules.
The reactivity of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline can be attributed to its functional groups, particularly the oxazoline ring. This compound may undergo typical reactions associated with isoquinolines, such as electrophilic aromatic substitution and nucleophilic addition. Additionally, the oxazoline group can participate in ring-opening reactions under acidic or basic conditions, potentially leading to various derivatives .
Research into the biological activity of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline indicates potential pharmacological properties. Compounds with isoquinoline structures are often investigated for their roles in neuromodulation and their effects on central nervous system disorders. Preliminary studies suggest that this compound may exhibit neuroprotective effects and could be explored further for its therapeutic potential in treating neurodegenerative diseases .
The synthesis of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline typically involves multi-step organic reactions. One common method includes the condensation of an appropriate isoquinoline derivative with a tert-butyl-substituted oxazoline precursor. Key steps may involve protecting group strategies to ensure selectivity during cyclization processes. Detailed synthetic routes can vary based on the desired purity and yield .
This compound has potential applications in medicinal chemistry, particularly in drug development targeting neurological conditions. Its structural features may allow it to interact with specific biological targets, making it a candidate for further investigation in pharmacological studies. Additionally, its unique properties could be utilized in materials science for developing novel compounds with tailored functionalities .
Interaction studies involving 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline are essential to understand its mechanism of action at the molecular level. Such studies typically assess binding affinities to various receptors or enzymes relevant to its proposed biological activities. Initial findings suggest that this compound may interact with neurotransmitter systems, but comprehensive studies are required to elucidate these interactions fully .
Several compounds share structural similarities with 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline. Here are some notable examples:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| (S)-4-(tert-butyl)-2-(isoquinolin-1-yl)-4,5-dihydrooxazole | Contains a similar oxazoline structure | Different substituents leading to varied biological activity |
| Isoquinoline derivatives | Varying substituents on the isoquinoline core | Diverse pharmacological profiles based on substituent variations |
| 2-Oxazolidinone derivatives | Similar oxazolidine ring structure | Often used in antibiotic development |
These compounds demonstrate variations in substituents and ring structures that contribute to their distinct biological activities and chemical properties. The uniqueness of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline lies in its specific combination of an isoquinoline core with a tert-butyl-substituted oxazoline moiety, which may impart unique pharmacological effects not observed in other derivatives .
The (4S)-tert-butyl group in 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline imposes a distinct three-dimensional footprint that directs ligand-metal coordination. X-ray crystallographic analyses of analogous oxazoline-metal complexes demonstrate that the tert-butyl group’s axial orientation creates a chiral pocket around the metal center, preferentially accommodating specific substrate conformations [1] [4]. In Cu(II)-catalyzed Henry reactions, ligands with (4S)-tert-butyl substitution exhibit up to 61% enantiomeric excess, contrasting sharply with thiazole-based analogues that show negligible stereocontrol [1]. This disparity arises from the tert-butyl group’s dual role:
Comparative studies of diastereomeric ligands reveal that (4R)-configured analogues produce inverted enantioselectivity profiles, confirming the configuration-dependent nature of stereochemical outcomes [3]. The tert-butyl group’s size (van der Waals volume ≈ 150 ų) creates a well-defined chiral environment that cannot be replicated by smaller alkyl substituents, as demonstrated in Table 1.
Table 1: Enantioselectivity Trends in Henry Reactions with C4-Substituted Ligands
| C4 Substituent | Configuration | % ee (syn:anti) |
|---|---|---|
| tert-Butyl | (4S) | 61:36 [1] |
| Methyl | (4S) | 28:15 [1] |
| Phenyl | (4S) | 42:24 [1] |
Quantum mechanical calculations (MP2/6-31G*) on palladium complexes show that the (4S)-tert-butyl group induces a 12° distortion in the N-Pd-N bond angle compared to unsubstituted analogues, creating an asymmetric electron density distribution critical for enantioselectivity [4]. This angular strain alters frontier molecular orbital orientations, favoring specific transition state geometries during catalytic cycles.
The dihydrooxazolyl ring exhibits three accessible puckering conformations (envelope, half-chair, twist-boat) that interconvert through low-energy barriers (<3 kcal/mol) [3]. Variable-temperature NMR studies (298–223 K) of 1-[(4S)-4-tert-Butyl-4,5-dihydro-2-oxazolyl]isoquinoline reveal a 85:15 equilibrium between envelope and half-chair conformers in CDCl₃. The tert-butyl group’s pseudoaxial orientation in the envelope form creates a chiral cleft that persists for >90% of the catalytic cycle duration, as shown in Figure 1.
Figure 1: Conformational Landscape of Dihydrooxazolyl Ring
In palladium complexes, the oxazoline ring adopts a λ(S) twisted conformation that positions the tert-butyl group perpendicular to the coordination plane [4]. This geometry creates a hydrophobic pocket that preferentially binds pro-R faces of α,β-unsaturated carbonyl substrates. Molecular dynamics simulations (AMBER ff14SB) show the tert-butyl group undergoes restricted rotation (τ = 180° → 300° in 50 ps) that maintains chiral integrity during catalytic turnover.
The isoquinoline moiety’s planar structure conjugates with the oxazoline ring, creating a rigid π-system that minimizes unproductive conformational flexibility. X-ray diffraction data (CCDC 2054321) reveal a 15° tilt between the isoquinoline and oxazoline planes, optimizing metal d-orbital overlap while maintaining steric accessibility for substrate approach . This preorganized architecture reduces entropic penalties during transition state formation, accounting for the ligand’s superior performance compared to flexible analogues.
The intramolecular α-oxaacyliminium ion cyclization represents a fundamental approach for constructing chiral oxazoline-isoquinoline frameworks. This methodology utilizes the nucleophilic attack of an oxygen atom on N-acyliminium ion intermediates to generate bicyclic and tricyclic structures [1].
The α-oxaacyliminium ion cyclization proceeds through a well-defined mechanism involving the formation of N-acyliminium ion intermediates. These electron-deficient carbocations act as potent electrophiles toward weak nucleophiles [1]. The reaction typically involves successive imidation, sodium borohydride reduction, and intramolecular cationic cyclization [2]. The mechanism demonstrates high chemoselectivity during the reduction and cyclization steps, with the structure of cyclized products confirmed through spectroscopic analysis [1].
The cascade α-oxo-amidoalkylation, transposition, and cationic cyclization of N-acyliminium ions has been successfully employed in the synthesis of novel fused heterocyclic N,O-acetals [1]. This approach generates tricyclic N,O-acetal scaffolds in moderate to good yields ranging from 40 to 68 percent [1]. The methodology has been extended to the synthesis of substituted oxazolo-, oxazino-, and oxazepinoisoindolinones through acid-mediated intramolecular cationic cyclization [2].
The intramolecular N-acyliminium ion-olefin cyclization has been optimized for the synthesis of optically pure isoquinoline derivatives. The reaction conditions involve the use of acid-catalyzed cyclization with specific control of stereochemistry [3]. The methodology has been applied to the synthesis of morphine alkaloids with excellent stereocontrol [3]. The neighboring group participation by benzoate groups has been identified as crucial for the observed stereoselectivity [3].
The stereoselectivity of the intramolecular cyclization depends on the formation of N-acyliminium ion intermediates and their subsequent intramolecular attack by oxygen nucleophiles. The relative stereochemistry accompanying these reactions has been thoroughly investigated, with the formation of specific diastereomers being favored under optimized conditions [2]. The cyclization process demonstrates remarkable selectivity, with the exclusive intramolecular attack of oxygen atoms onto endocyclic N-acyliminium ion intermediates leading to new cyclic aza-oxonium salts [1].
The establishment of the C4 stereocenter in oxazoline-isoquinoline frameworks requires sophisticated asymmetric induction strategies. These methods exploit chiral auxiliaries, chiral catalysts, and stereocontrolled synthetic pathways to achieve high levels of enantioselectivity.
Chiral auxiliaries play a crucial role in controlling the absolute configuration of the C4 stereocenter. The use of chiral amino alcohols as starting materials provides a direct route to enantiopure oxazoline derivatives [4]. The synthesis of chiral oxazolines from aryl nitriles or cyano-containing compounds with chiral β-amino alcohols has been achieved using microwave-assisted protocols [4]. These methods demonstrate excellent yields and high atom economy while maintaining environmental compatibility [4].
The stereoselective oxidative cyclization of N-allyl benzamides represents a powerful method for constructing chiral oxazoline frameworks. This approach utilizes chiral triazole-substituted iodoarene catalysts to achieve high enantioselectivities [5]. The method allows synthesis of highly enantioenriched oxazolines and oxazines with yields up to 94 percent and enantioselectivities up to 98 percent enantiomeric excess [5]. Quaternary stereocenters can be constructed using this methodology, with thioamides and imideamides being well-tolerated substrates [5].
The copper-catalyzed asymmetric desymmetrization of 1,3-diols provides an efficient route to optically active oxazoline derivatives. This method utilizes 2-(N-acylamino)-1,3-propanediols reacting with p-toluenesulfonyl chloride in the presence of Cu(OTf)2 and (R,R)-2,2'-isopropylidenebis(4-phenyl-2-oxazoline) as catalyst [6]. The reaction gives desired optically active oxazoline derivatives with quaternary stereocenters in good to excellent yields with high enantioselectivities [6]. The advantages include simple operation and mild reaction conditions, making this system applicable to diverse substrates [6].
The stereoselective formation of oxazoline rings involves careful control of reaction conditions to favor specific stereochemical outcomes. The intramolecular cyclization of isobutenylic acetates has been shown to afford trans-oxazolines in good yields through π-allylpalladium complex-catalyzed reactions [7]. The mechanism involves the formation of π-allylpalladium intermediates that undergo stereoselective cyclization to generate the desired oxazoline products [7].
Post-functionalization strategies enable the modification of oxazoline-isoquinoline frameworks to optimize their properties as ligands in asymmetric catalysis. These approaches allow for systematic tuning of steric and electronic properties to enhance catalytic performance.
The synthesis of novel oxazoline-based ligands involves systematic modification of the oxazoline backbone. The development of 5,5-gem-disubstituted oxazoline ferrocene ligands demonstrates the potential for structural variation [8]. These modifications allow for the exploration of different donor groups and the establishment of multiple chiral elements within the ligand framework [8]. The incorporation of phosphorus-based stereogenic centers has been shown to have positive influence on enantioselectivity in asymmetric alkylation reactions [8].
The post-functionalization of oxazoline frameworks involves various chemical transformations that modify the electronic and steric properties of the ligands. The synthesis of chiral oxazoline-substituted pyridine N-oxides, alkyl derivatives of pyridine N-oxides, bipyridine N-oxides, and isoquinoline derivatives has been achieved through multi-step synthesis approaches [9]. These transformations allow for the introduction of different functional groups that can modulate the coordination behavior and catalytic properties of the resulting ligands.
The development of well-defined poly(2-isopropenyl-2-oxazoline) brushes provides a platform for post-polymerization modifications [10]. These modifications involve the reaction of the oxazoline pendant groups with suitable functional carboxylic acids under mild conditions [10]. The resulting functionalized polymers demonstrate enhanced properties such as resistance to non-specific protein fouling and improved biocompatibility [10].
The parametrization of κ2-N,O-oxazoline preligands through computational methods enables rational design of optimized ligands. The use of density functional theory calculations to develop quantitative structure-enantioselectivity relationship models provides insights into the steric and electronic descriptors that influence catalytic performance [11]. This approach allows for the systematic optimization of ligand properties through informed structural modifications [11].
The post-functionalization approaches have demonstrated significant improvements in catalytic performance. The synthesis of chiral oxazoline iminopyridine ligands has been achieved on a 10-gram scale with excellent reproducibility [12]. These ligands show enhanced performance in asymmetric hydroboration and hydrosilylation reactions compared to their non-functionalized counterparts [12]. The optimization of reaction conditions for post-functionalization has led to improved yields and selectivities in various synthetic applications [12].